
azanium;copper(1+);diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;copper(1+);diacetate can be synthesized through the reaction of copper(II) acetate with ammonium acetate in an aqueous solution. The reaction typically involves dissolving copper(II) acetate in water and then adding ammonium acetate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process includes precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Azanium;copper(1+);diacetate undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using suitable reducing agents.
Substitution: The acetate ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as chloride, nitrate, or other carboxylates can replace acetate ions under controlled conditions.
Major Products Formed
Oxidation: Copper(II) acetate and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: Various copper coordination compounds with different ligands.
Scientific Research Applications
Azanium;copper(1+);diacetate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in developing metallodrugs for cancer treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azanium;copper(1+);diacetate involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress and damage to cellular components such as membranes, proteins, and DNA. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: A related compound with copper in the +2 oxidation state.
Copper(II) sulfate: Another copper(II) compound with different anions.
Copper(I) chloride: A copper(I) compound with chloride ions.
Uniqueness
Azanium;copper(1+);diacetate is unique due to its specific coordination environment and the presence of both ammonium and acetate ions. This combination imparts distinct chemical properties and reactivity compared to other copper compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in coordination chemistry, biology, medicine, and industry.
Properties
CAS No. |
43043-77-2 |
|---|---|
Molecular Formula |
C4H10CuNO4 |
Molecular Weight |
199.67 g/mol |
IUPAC Name |
azanium;copper(1+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu.H3N/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H3/q;;+1;/p-1 |
InChI Key |
PCUXAGHYTREZMN-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[NH4+].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


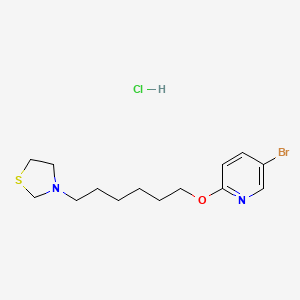
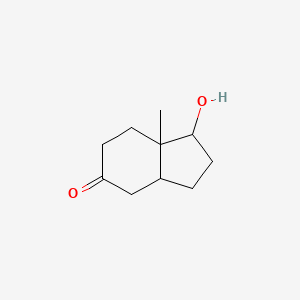
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
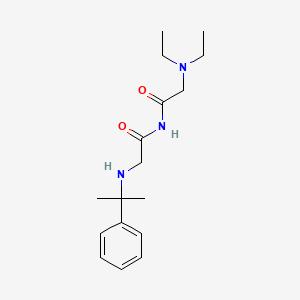


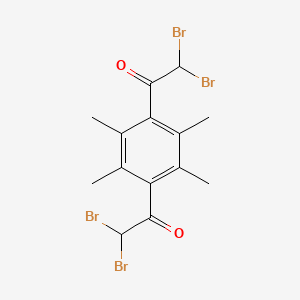

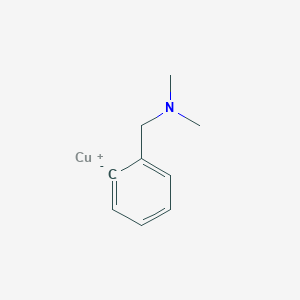
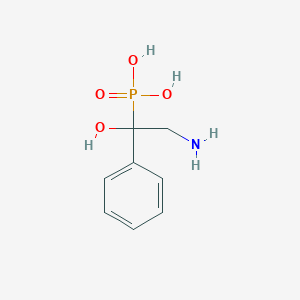
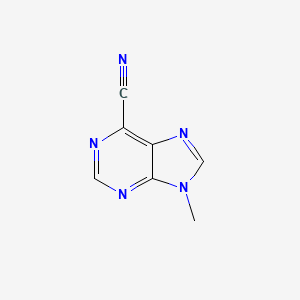
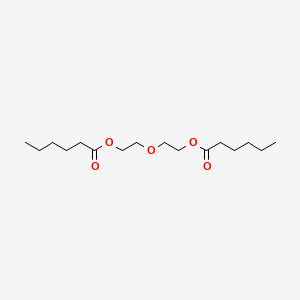
![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
